molecular formula C5H8O2 B1431856 1-(Oxetan-3-yl)ethan-1-one CAS No. 1507872-90-3

1-(Oxetan-3-yl)ethan-1-one

Cat. No. B1431856
M. Wt: 100.12 g/mol
InChI Key: HQHMVIUGJYTFRA-UHFFFAOYSA-N
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Description

“1-(Oxetan-3-yl)ethan-1-one” is a chemical compound with the molecular formula C5H8O2 . It is a specialty chemical used for research in the synthesis of other oxetanes of pharmacological interest .


Synthesis Analysis

The synthesis of various oxetan-3-ones, including “1-(Oxetan-3-yl)ethan-1-one”, often involves readily available propargylic alcohols as substrates . The process proceeds without the exclusion of moisture or air . The formation of the strained oxetane ring provides strong support for the intermediacy of α-oxo gold carbenes .


Molecular Structure Analysis

The molecular structure of “1-(Oxetan-3-yl)ethan-1-one” is represented by the molecular formula C5H8O2 . The InChI code for this compound is 1S/C5H8O2/c1-4(6)5-2-7-3-5/h5H,2-3H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving “1-(Oxetan-3-yl)ethan-1-one” are complex and varied. For instance, the formation of the oxetane ring from an epoxide requires 13-17 kcal·mol−1 activation energy . Therefore, moderate heating is required . Subsequent ring-expansion barriers were calculated for oxetane to THF at 25 kcal·mol−1 and THF to tetrahydropyran (THP) at 38 kcal·mol−1 .


Physical And Chemical Properties Analysis

“1-(Oxetan-3-yl)ethan-1-one” is a liquid at room temperature . It has a molecular weight of 100.12 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

These applications have driven numerous studies into the synthesis of new oxetane derivatives . This includes the synthesis of oxetane derivatives by intramolecular cyclization, [2+2] and formal [2+2] cycloadditions, and synthesis of oxetane derivatives from oxetane-containing building blocks .

Examples of the use of oxetanes in medicinal chemistry are reported, including a collation of oxetane derivatives appearing in recent patents for medicinal chemistry applications . Finally, examples of oxetane derivatives in ring-opening and ring-expansion reactions are described .

  • Medicinal Chemistry

    • Oxetanes, including “1-(Oxetan-3-yl)ethan-1-one”, have been increasingly used in medicinal chemistry .
    • They are used as stable motifs due to their influence on physicochemical properties .
    • Oxetane derivatives have appeared in recent patents for medicinal chemistry applications .
  • Synthetic Intermediate

    • Oxetanes are known for their propensity to undergo ring-opening reactions, making them useful as synthetic intermediates .
    • This has led to numerous studies into the synthesis of new oxetane derivatives .
  • Synthesis of Oxetane Derivatives

    • There are various methods for the synthesis of oxetane derivatives, including intramolecular cyclization, [2+2] and formal [2+2] cycloadditions, and synthesis from oxetane-containing building blocks .
  • Antibacterial and Herbicidal Effects

    • Oxetin, a derivative of oxetane, has been found to have antibacterial and herbicidal effects .
    • It has been reported to inhibit Bacillus subtilis and Piricularia oryzae in minimal media, as well as showing herbicidal activity .
  • Research in Synthesis of Other Oxetanes

    • “1-(Oxetan-3-yl)ethan-1-one” is a specialty chemical, used for research in the synthesis of other oxetanes of pharmacological interest .
  • Medicinal Chemistry

    • Oxetanes, including “1-(Oxetan-3-yl)ethan-1-one”, have been increasingly used in medicinal chemistry .
    • They are used as stable motifs due to their influence on physicochemical properties .
    • Oxetane derivatives have appeared in recent patents for medicinal chemistry applications .
  • Synthetic Intermediate

    • Oxetanes are known for their propensity to undergo ring-opening reactions, making them useful as synthetic intermediates .
    • This has led to numerous studies into the synthesis of new oxetane derivatives .
  • Synthesis of Oxetane Derivatives

    • There are various methods for the synthesis of oxetane derivatives, including intramolecular cyclization, [2+2] and formal [2+2] cycloadditions, and synthesis from oxetane-containing building blocks .
  • Antibacterial and Herbicidal Effects

    • Oxetin, a derivative of oxetane, has been found to have antibacterial and herbicidal effects .
    • It has been reported to inhibit Bacillus subtilis and Piricularia oryzae in minimal media, as well as showing herbicidal activity, inhibiting glutamine synthetase from spinach leaves .
  • Research in Synthesis of Other Oxetanes

    • “1-(Oxetan-3-yl)ethan-1-one” is a specialty chemical, used for research in the synthesis of other oxetanes of pharmacological interest .

Safety And Hazards

The safety information for “1-(Oxetan-3-yl)ethan-1-one” indicates that it is a combustible liquid . It is harmful if swallowed and can cause skin irritation and serious eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for “1-(Oxetan-3-yl)ethan-1-one” involve its use in the synthesis of other oxetanes of pharmacological interest . It is also the subject of ongoing research in the field of medicinal chemistry .

properties

IUPAC Name

1-(oxetan-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-4(6)5-2-7-3-5/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHMVIUGJYTFRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxetan-3-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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